4-methoxy-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

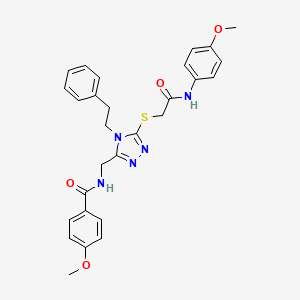

This compound features a benzamide core substituted with a methoxy group at the para position. The triazole ring at its core is functionalized with a phenethyl group at position 4 and a thioether-linked acetamide moiety at position 3.

Properties

IUPAC Name |

4-methoxy-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O4S/c1-36-23-12-8-21(9-13-23)27(35)29-18-25-31-32-28(33(25)17-16-20-6-4-3-5-7-20)38-19-26(34)30-22-10-14-24(37-2)15-11-22/h3-15H,16-19H2,1-2H3,(H,29,35)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEYRRPNIPHGJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methoxy-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various cellular processes and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a triazole ring, methoxy groups, and a thioether linkage, which are significant for its biological interactions.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

Case Study: Cytotoxicity in Melanoma

In a detailed investigation involving the compound B9 (a derivative), researchers utilized MTT assays to evaluate cytotoxicity against VMM917 melanoma cells. Key findings included:

- Selective Cytotoxicity : The compound exhibited a 4.9-fold increase in cytotoxicity towards cancer cells compared to normal cells.

- Mechanism of Action : Flow cytometry revealed that B9 induced S-phase cell cycle arrest, indicating a disruption in DNA synthesis and cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Selective cytotoxicity on melanoma cells | |

| Antimicrobial | Potential based on structural similarity | |

| Anti-inflammatory | Suggested by methoxyphenyl group presence |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of related compounds has been explored extensively. For example, the synthesis of triazole derivatives often involves reactions that yield compounds with varying degrees of biological activity. Understanding SAR is crucial for optimizing the efficacy of these compounds.

Table 2: Structure-Activity Relationships

| Compound | Activity Level | Modifications Made |

|---|---|---|

| B9 | High | Thioether linkage modification |

| 5-(4-methoxybenzyl)-B9 | Moderate | Alteration in phenyl groups |

Comparison with Similar Compounds

Structural Analogues from

Three compounds (ZINC IDs: ZINC00633743, ZINC00687359, ZINC00687361) share structural similarities:

- ZINC00687359: N-((4-Ethyl-5-{(2-{[3-(Methylthio)Phenyl]Amino}-2-Oxoethyl)Thio}-4H-1,2,4-Triazol-3-Yl}Methyl)-4-Methylbenzamide Key Differences:

- Substituents : Ethyl group at position 4 of the triazole (vs. phenethyl in the target compound) and a methylbenzamide (vs. methoxybenzamide).

| Property | Target Compound | ZINC00687359 |

|---|---|---|

| Triazole Substituent | Phenethyl (C6H5CH2CH2) | Ethyl (CH2CH3) |

| Benzamide Substituent | 4-Methoxy | 4-Methyl |

| Acetamide Branch | 4-Methoxyphenylamino | 3-(Methylthio)Phenylamino |

Hydroxamic Acid Derivative ()

The compound N-((4-Benzyl-5-((2-(Hydroxyamino)-2-Oxoethyl)Thio)-4H-1,2,4-Triazol-3-Yl)Methyl)-4-Methoxybenzamide (878065-05-5) shares the methoxybenzamide and triazole-thioether backbone but replaces the 4-methoxyphenylamino group with a hydroxamic acid (–NHOH).

Triazole-Thioether Benzamides in Tyrosinase Inhibition ()

Compounds like 5-[(2-Amino-1,3-Thiazol-4-Yl)Methyl]-4-Phenyl-4H-1,2,4-Triazole-3-Thiol (5) and derivatives (9a–k) feature triazole-thioether scaffolds but lack the methoxybenzamide moiety.

Substituent Effects on Physicochemical Properties

Stability and Reactivity

- Thioether vs. Thione Tautomerism : Unlike triazole-thiones (), the thioether in the target compound avoids tautomeric equilibria, enhancing stability under physiological conditions .

- Hydrolytic Sensitivity : The acetamide group may undergo hydrolysis in acidic/basic environments, necessitating prodrug strategies for oral delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.